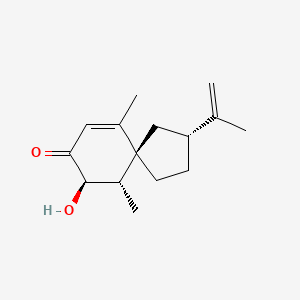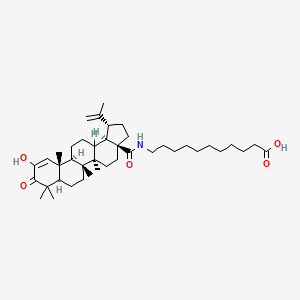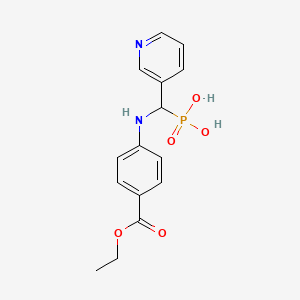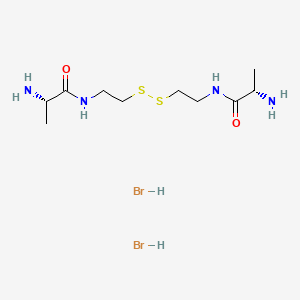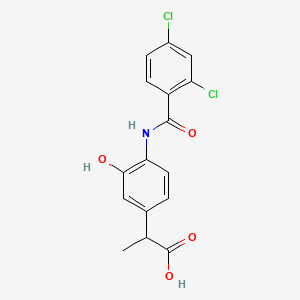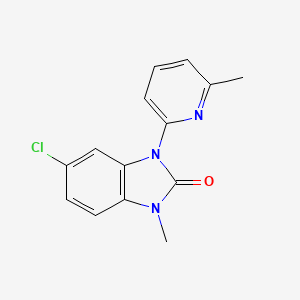
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family.
Métodos De Preparación
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene . Another approach is the transformation of benzimidazolium salts, which involves ring opening and unusual C–O bond cleavage of an alkoxide . Industrial production methods often require precisely controlled reaction conditions, high temperatures, and long reaction times to ensure high yields and purity .
Análisis De Reacciones Químicas
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it serves as an intermediate for the synthesis of more complex organic molecules . In biology and medicine, it has been reported to exhibit various biological effects, including antidiabetic, antibacterial, antifungal, and histamine H3-receptor antagonist activities . Additionally, it is used in the inhibition of tubulin polymerization, making it a potential candidate for cancer treatment . In the industrial sector, it is utilized in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor and inhibits its activity, leading to various physiological effects . In the case of its antidiabetic activity, it may interact with enzymes involved in glucose metabolism, thereby regulating blood sugar levels . The inhibition of tubulin polymerization is achieved by binding to tubulin and preventing its assembly into microtubules, which is crucial for cell division .
Comparación Con Compuestos Similares
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-methyl-3-(6-methyl-2-pyridinyl)- can be compared with other similar compounds such as 2H-1,4-Benzodiazepin-2-one and 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride . While these compounds share some structural similarities, they differ in their specific functional groups and biological activities. For example, 2H-1,4-Benzodiazepin-2-one is known for its anxiolytic and sedative properties, whereas 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is used as a ligand in catalysis .
Propiedades
Número CAS |
89659-96-1 |
|---|---|
Fórmula molecular |
C14H12ClN3O |
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-3-(6-methylpyridin-2-yl)benzimidazol-2-one |
InChI |
InChI=1S/C14H12ClN3O/c1-9-4-3-5-13(16-9)18-12-8-10(15)6-7-11(12)17(2)14(18)19/h3-8H,1-2H3 |
Clave InChI |
HNEUWHGLWGYYIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)N2C3=C(C=CC(=C3)Cl)N(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


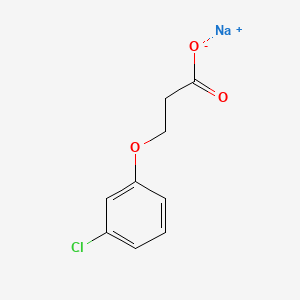

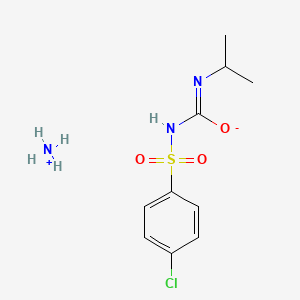

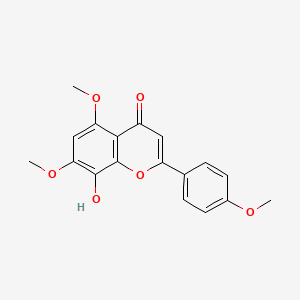
![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
